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For researchers, scientists, and drug development professionals, the efficient synthesis of

cyclic ethers is a critical step in the development of novel therapeutics and functional materials.

The cycloisomerization of alkynols, a powerful atom-economical transformation, is frequently

accomplished using transition metal catalysts. Among these, molybdenum (Mo) and tungsten

(W) complexes have emerged as effective promoters of this reaction. This guide provides an

objective comparison of Mo- and W-catalyzed systems, supported by experimental data, to aid

in catalyst selection and reaction optimization.

Executive Summary
Both molybdenum and tungsten catalysts, typically derived from their respective hexacarbonyl

precursors, facilitate the intramolecular addition of a hydroxyl group to an alkyne, yielding

valuable cyclic enol ethers. The catalytic cycle for both metals is believed to proceed through

the formation of a metal-alkyne π-complex, which then rearranges to a key metal-vinylidene

intermediate. Nucleophilic attack by the tethered alcohol on this intermediate leads to the

cyclized product.

The primary distinction between the two catalytic systems lies in their substrate scope and

reaction conditions. Tungsten catalysts exhibit a broader substrate tolerance, effectively

cyclizing a range of primary, secondary, and tertiary alkynols to form five-, six-, and even

seven-membered rings. In contrast, molybdenum catalysts are generally more limited, showing
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a preference for the formation of five-membered rings from secondary alkynols, with primary

alkynols and precursors to larger ring systems often proving unreactive.

Performance Comparison: Mo vs. W Catalysts
The following tables summarize the key performance differences between molybdenum and

tungsten catalysts in the cycloisomerization of alkynols, based on reported experimental data.

Catalyst
System

Substrate
Product Ring
Size

Yield (%) Reference

(Et₃N)Mo(CO)₅

(from Mo(CO)₆)

1-Phenyl-3-

butyn-1-ol

(Secondary)

5 >80 [1]

(Et₃N)Mo(CO)₅

(from Mo(CO)₆)

3-Butyn-1-ol

(Primary)
5 No Reaction [1]

(Et₃N)Mo(CO)₅

(from Mo(CO)₆)

4-Pentyn-1-ol

(Primary)
6 No Reaction

W(CO)₆ / hν
4-Pentyn-1-ol

(Primary)
5 -

W(CO)₆ / hν
5-Hexyn-1-ol

(Primary)
6 High

Tungsten Fischer

Carbene
Aminoalkynol 5 92

Tungsten Fischer

Carbene
Alkynyl diol 7 Good

Table 1: Comparison of Reaction Outcomes for Mo- and W-Catalyzed Cycloisomerization of

Various Alkynols.
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Parameter Molybdenum Catalysis Tungsten Catalysis

Typical Precursor Mo(CO)₆
W(CO)₆, Tungsten Fischer

Carbenes

Activation Photolysis with Et₃N
Photolysis or thermal; Fischer

carbenes are used directly

Substrate Scope
Primarily secondary alkynols

for 5-membered rings

Primary, secondary, and

tertiary alkynols for 5-, 6-, and

7-membered rings

Selectivity
High for 5-membered rings

with suitable substrates

Good to excellent for various

ring sizes

Reaction Conditions
Room temperature, requires

Et₃N, inhibited by THF

Higher temperatures

(photolytic), or milder for

Fischer carbenes

Key Advantage
Effective for specific 5-

membered ring formations

Broader substrate scope and

versatility in ring size formation

Key Limitation

Narrow substrate scope, often

unreactive for 6-membered

rings

Photochemical methods

require specialized equipment

Table 2: General Comparison of Molybdenum and Tungsten Catalysis in Alkynol

Cycloisomerization.

Experimental Protocols
Molybdenum-Catalyzed Cycloisomerization of a
Secondary Alkynol
Synthesis of 2-Phenyl-2,3-dihydrofuran:

This procedure is based on the reported successful cycloisomerization of 1-phenyl-3-butyn-1-

ol.[1]
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Catalyst Generation: A solution of molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of

diethyl ether and triethylamine (Et₃N) is subjected to photolysis (e.g., using a 350 nm lamp)

under an inert atmosphere (Nitrogen or Argon). This in-situ generation forms the active

catalyst, (Et₃N)Mo(CO)₅.

Reaction Setup: After the photolysis is complete and the light source is removed, a solution

of 1-phenyl-3-butyn-1-ol in a minimal amount of the reaction solvent is added to the freshly

prepared catalyst solution at room temperature.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography (GC) until the starting material is consumed.

Work-up and Purification: Upon completion, the reaction mixture is concentrated under

reduced pressure. The residue is then purified by column chromatography on silica gel using

an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-

phenyl-2,3-dihydrofuran.

Tungsten-Catalyzed Cycloisomerization using a Fischer
Carbene Precatalyst
General Procedure for the Cycloisomerization of Alkynyl Alcohols:

This non-photochemical method offers a more accessible route to tungsten-catalyzed

cycloisomerization.

Reaction Setup: To a solution of the alkynyl alcohol substrate in a suitable solvent such as

tetrahydrofuran (THF) in a reaction vessel is added triethylamine (Et₃N).

Catalyst Addition: The stable tungsten Fischer carbene precatalyst is then added to the

solution under an inert atmosphere.

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 40-65

°C) and stirred for the required duration (typically several hours).

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.
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Work-up and Purification: Once the reaction is complete, the solvent is removed under

reduced pressure. The resulting crude product is purified by flash column chromatography

on silica gel to yield the pure endocyclic enol ether.

Catalytic Cycle and Mechanistic Insights
The cycloisomerization of alkynols catalyzed by both molybdenum and tungsten is understood

to proceed through a similar mechanistic pathway, as illustrated in the diagram below.

Catalytic Cycle

Key Differences

M(CO)₅
(M = Mo, W)

π-Alkyne Complex

+ Alkynol

Alkynol
(R-C≡C-(CH₂)n-OH)

Vinylidene Intermediate

Rearrangement
(Rate-Determining)

Cyclized Intermediate

Intramolecular
Nucleophilic Attack

Cyclic Enol Ether

Protonation

- Product
+ H⁺

W-alkyne π-complex is more stable than Mo-alkyne π-complex.
Mo-catalysis is often limited to forming 5-membered rings.

W-catalysis is more versatile, forming 5-, 6-, and 7-membered rings.

Click to download full resolution via product page

Figure 1: A generalized catalytic cycle for the Mo- and W-catalyzed cycloisomerization of

alkynols.

The catalytic cycle is initiated by the coordination of the alkynol to the metal pentacarbonyl

species, forming a π-alkyne complex. This is followed by a rate-determining rearrangement to

a vinylidene intermediate. The intramolecular nucleophilic attack of the hydroxyl group onto the

electrophilic α-carbon of the vinylidene ligand leads to a cyclized intermediate. Subsequent

protonation releases the cyclic enol ether product and regenerates the active catalyst. A key

difference lies in the initial π-complex formation, with the tungsten-alkyne complex being more
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stable than its molybdenum counterpart. This difference in stability is thought to contribute to

the broader substrate scope observed for tungsten catalysts.

Conclusion
In conclusion, both molybdenum and tungsten catalysts are valuable tools for the

cycloisomerization of alkynols. The choice between the two should be guided by the specific

synthetic target. For the synthesis of five-membered rings from secondary alkynols,

molybdenum catalysts can provide high yields under relatively mild conditions. However, for a

broader range of substrates, including primary alkynols and the synthesis of larger ring

systems, tungsten catalysts, particularly those utilizing non-photochemical activation methods

like stable Fischer carbene precatalysts, offer greater versatility and a wider scope of

application. Researchers should consider the desired ring size, the nature of the alkynol

substrate, and the available equipment when selecting the optimal catalytic system for their

needs.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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